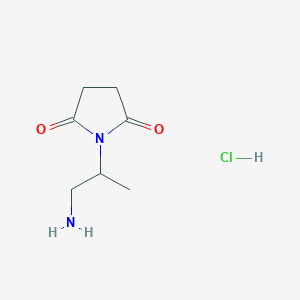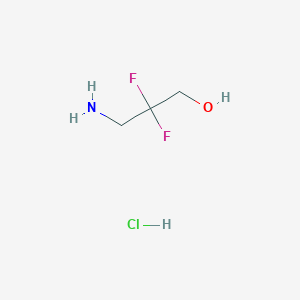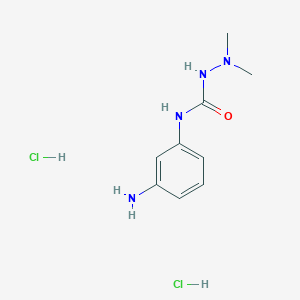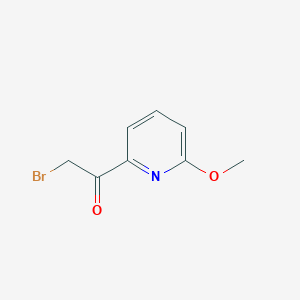![molecular formula C8H15NO6 B1380613 N-[1-13C]Acetyl-D-glucosamine CAS No. 478518-87-5](/img/structure/B1380613.png)
N-[1-13C]Acetyl-D-glucosamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-13C]Acetyl-D-glucosamine is a labeled derivative of N-acetyl-D-glucosamine, an amino sugar derived from glucosamine. This compound is significant in various biological processes and is a key component of the structural polysaccharides chitin and chitosan. The labeling with carbon-13 isotope allows for detailed studies in metabolic pathways and molecular interactions.
准备方法
Synthetic Routes and Reaction Conditions
N-[1-13C]Acetyl-D-glucosamine can be synthesized through the acetylation of D-[1-13C]glucosamine. The process typically involves the use of acetic anhydride or acetyl chloride as acetylating agents. The reaction is carried out under controlled conditions to ensure the incorporation of the carbon-13 isotope at the desired position .
Industrial Production Methods
Industrial production of N-acetyl-D-glucosamine generally involves the hydrolysis of chitin, which is extracted from crustacean shells such as shrimp and crabs. The hydrolysis can be performed using concentrated hydrochloric acid, followed by acetylation with acetic anhydride to produce N-acetyl-D-glucosamine . For the labeled compound, D-[1-13C]glucosamine is used as the starting material.
化学反应分析
Types of Reactions
N-[1-13C]Acetyl-D-glucosamine undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce D-[1-13C]glucosamine and acetic acid.
Deacetylation: Enzymatic or chemical deacetylation converts this compound to D-[1-13C]glucosamine.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water and acid catalysts such as hydrochloric acid.
Deacetylation: Can be achieved using enzymes like N-acetylglucosamine deacetylase or chemical agents like sodium hydroxide.
Major Products
Hydrolysis: Produces D-[1-13C]glucosamine and acetic acid.
Deacetylation: Results in D-[1-13C]glucosamine.
科学研究应用
N-[1-13C]Acetyl-D-glucosamine is used extensively in scientific research due to its labeled carbon-13 isotope, which allows for detailed tracking in metabolic studies. Some applications include:
Chemistry: Used in NMR spectroscopy to study molecular interactions and structural elucidation.
Biology: Helps in understanding glycosylation processes and the role of glycoproteins in cellular functions.
Medicine: Investigated for its potential in treating osteoarthritis and other joint-related conditions.
作用机制
N-[1-13C]Acetyl-D-glucosamine exerts its effects primarily through its role in glycosylation. It serves as a substrate for the synthesis of glycosaminoglycans, which are essential components of the extracellular matrix. These glycosaminoglycans interact with proteins to form proteoglycans, which provide structural support to tissues . The labeled carbon-13 isotope allows for precise tracking of these processes in metabolic studies.
相似化合物的比较
Similar Compounds
N-acetyl-D-glucosamine: The non-labeled version of the compound, widely used in similar applications.
D-glucosamine: A precursor to N-acetyl-D-glucosamine, used in joint health supplements.
N-acetylgalactosamine: Another amino sugar involved in glycosylation processes.
Uniqueness
N-[1-13C]Acetyl-D-glucosamine is unique due to the presence of the carbon-13 isotope, which makes it invaluable for detailed metabolic and structural studies. This labeling allows researchers to track the compound’s incorporation into biological molecules and study its interactions at a molecular level .
属性
IUPAC Name |
N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-HQXNUNOOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C](=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![9-bromo-3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B1380539.png)

![2-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]acetic acid](/img/structure/B1380542.png)
![1-Methyl-3-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B1380544.png)
![4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride](/img/structure/B1380545.png)
![[1-(Aminomethyl)-3-phenylcyclobutyl]methanol hydrochloride](/img/structure/B1380546.png)


